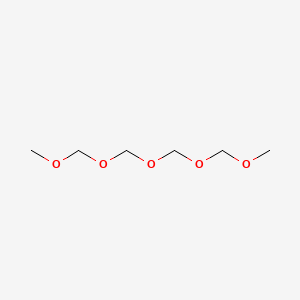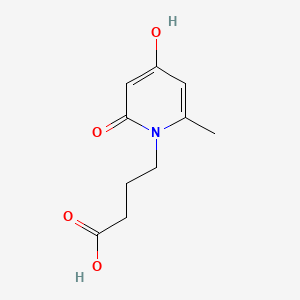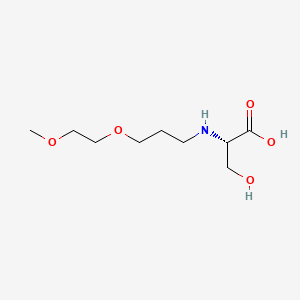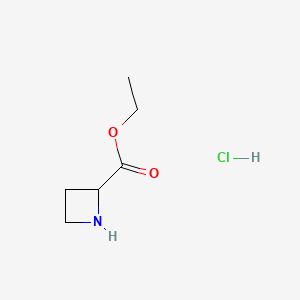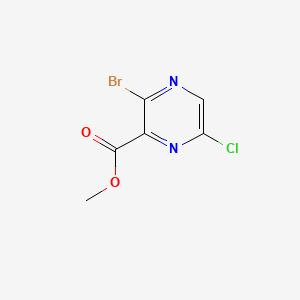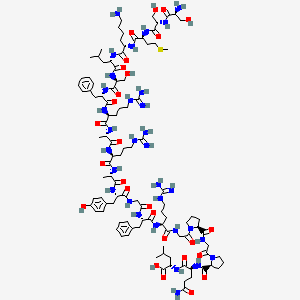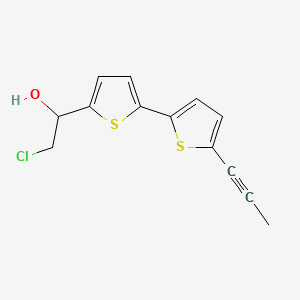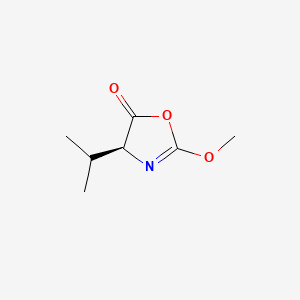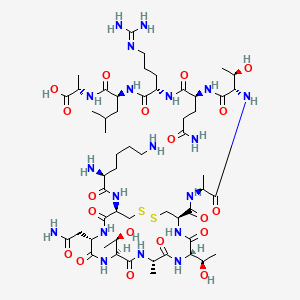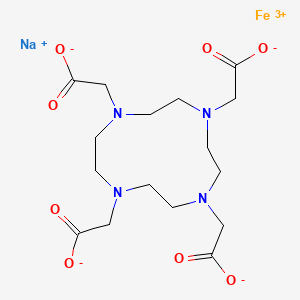
2,4-dichloro-N-isopropylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-isopropylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, an isopropyl group, and a sulfonamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-isopropylbenzenesulfonamide typically involves the sulfonation of 2,4-dichlorobenzene followed by the introduction of the isopropylamine group. The reaction conditions often include the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The subsequent reaction with isopropylamine is carried out under controlled temperature conditions to ensure the formation of the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2,4-dichloro-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate may be used, although this is less common for sulfonamides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group forms a phenol derivative.
Hydrolysis: Hydrolysis of the sulfonamide bond yields the corresponding amine and sulfonic acid.
科学研究应用
2,4-dichloro-N-isopropylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial properties, similar to other sulfonamides.
Biological Research: Used as a tool to study enzyme inhibition, particularly those enzymes involved in folate synthesis.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2,4-dichloro-N-isopropylbenzenesulfonamide involves the inhibition of bacterial enzymes such as dihydropteroate synthase. This enzyme is crucial for the synthesis of folate, which is necessary for bacterial growth and replication. By inhibiting this enzyme, the compound effectively halts bacterial proliferation.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
2,4-dichloro-N-isopropylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
属性
CAS 编号 |
1018135-23-3 |
|---|---|
分子式 |
C9H11Cl2NO2S |
分子量 |
268.152 |
IUPAC 名称 |
2,4-dichloro-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-6(2)12-15(13,14)9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |
InChI 键 |
POBCOPHDUAQZEW-UHFFFAOYSA-N |
SMILES |
CC(C)NS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)
